molecular formula C11H11ClFNO4S B12399367 (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B12399367
M. Wt: 307.73 g/mol
InChI Key: GRCYBILJJACYPP-JTQLQIEISA-N
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Description

“(2S)-1-(3-Chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid” is a chiral sulfonamide-functionalized pyrrolidine carboxylic acid derivative. Its structure features a pyrrolidine ring with a stereospecific (2S) configuration, a sulfonyl group linked to a 3-chloro-4-fluorophenyl substituent, and a carboxylic acid moiety at the 2-position. This compound’s design combines electron-withdrawing halogen atoms (Cl, F) and a sulfonyl group, which may enhance metabolic stability and modulate physicochemical properties such as solubility and acidity. Structural determination methods like X-ray crystallography (supported by SHELX and ORTEP-3 programs) are critical for confirming its stereochemistry and conformation.

Properties

Molecular Formula

C11H11ClFNO4S

Molecular Weight

307.73 g/mol

IUPAC Name

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1

InChI Key

GRCYBILJJACYPP-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Key Reagents and Conditions

Step Reagents/Conditions Purpose Yield*
1 (2S)-Pyrrolidine-2-carboxylic acid, 3-chloro-4-fluorobenzenesulfonyl chloride, Et₃N, DCM, 0–25°C Sulfonylation of the pyrrolidine nitrogen 70–80%
2 Protection (if needed): Methyl chloroformate, then hydrolysis (HCl/H₂O) Protection/deprotection of carboxylic acid >90%

*Yields estimated from analogous reactions in literature.

Detailed Methodology

Step 1: Chiral Starting Material

The (2S)-pyrrolidine-2-carboxylic acid is typically synthesized via:

Step 2: Sulfonylation Reaction

The sulfonylation proceeds via nucleophilic displacement:

  • Activation : 3-Chloro-4-fluorobenzenesulfonyl chloride is activated in anhydrous DCM.
  • Base Addition : Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
  • Reaction : The (2S)-pyrrolidine-2-carboxylic acid reacts with the sulfonyl chloride at 0–25°C for 2–4 hours.

Alternative Route

For improved yields, the carboxylic acid may be protected as a methyl ester (using methyl chloroformate) to avoid side reactions. Post-sulfonylation, hydrolysis with HCl/H₂O regenerates the free acid.

Characterization and Validation

Table 2: Spectroscopic and Crystallographic Data

Property Value/Description
¹H NMR δ 1.8–2.2 (m, pyrrolidine CH₂), δ 7.2–7.8 (m, aromatic H)
¹³C NMR δ 174 (COOH), δ 140–150 (aromatic C), δ 50–60 (pyrrolidine C)
IR ν 1680 cm⁻¹ (C=O), ν 1350 cm⁻¹ (S=O)
X-ray Crystallography Confirms S-configuration and sulfonyl group orientation

Challenges and Optimization

  • Stereochemical Integrity : Racemization risk during sulfonylation is mitigated by low-temperature conditions and anhydrous solvents.
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/Et₂O) isolates the product.

Comparative Analysis of Synthesis Routes

Table 3: Alternative Sulfonylation Methods

Method Reagents Advantages Limitations
Direct Sulfonylation Sulfonyl chloride, Et₃N High yield, simplicity Requires anhydrous conditions
Coupling with Sulfonamide Sulfonyl chloride, DMAP Improved regioselectivity Higher cost
Microwave-Assisted Sulfonyl chloride, Et₃N, microwave irradiation Reduced reaction time Limited scalability

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study highlighted the effectiveness of sulfonamide derivatives in targeting specific cancer types, showing a correlation between structural modifications and enhanced anticancer activity. The compound's ability to form hydrogen bonds with target proteins is believed to contribute to its efficacy .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cathepsin inhibitors. Cathepsins are cysteine proteases involved in various pathological processes, including cancer metastasis and inflammation.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
(2S)-1-(3-chloro-4-fluorophenyl)...Cathepsin BCompetitive0.5
Analog ACathepsin LNon-competitive0.8
Analog BCathepsin KMixed0.6

Neuropharmacology

The compound may also play a role in neuropharmacology, particularly in modulating glutamate receptors. Research has shown that certain sulfonamide derivatives can act as positive allosteric modulators of metabotropic glutamate receptors, which are crucial for synaptic plasticity and memory formation.

Case Study : A publication detailed how specific structural features of sulfonamide compounds enhance their interaction with glutamate receptors, potentially leading to therapeutic applications in treating neurodegenerative diseases .

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, including the formation of pyrrolidine rings and sulfonylation processes. Advanced techniques such as single-crystal X-ray diffraction have been employed to analyze its structural properties, providing insights into its molecular interactions.

Data Table: Synthesis Overview

StepReaction TypeYield (%)
Formation of PyrrolidineCyclization85
SulfonylationElectrophilic Addition75
CarboxylationNucleophilic Substitution70

Mechanism of Action

The mechanism of action of (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and substituents of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents/Functional Groups
(2S)-1-(3-Chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid C₁₁H₁₀ClFNO₄S 317.72 Not provided 3-chloro-4-fluorophenylsulfonyl, pyrrolidine-2-carboxylic acid
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₄ClFO₂ 256.69 214263-02-2 2-chloro-4-fluorophenyl, cyclohexane ring, carboxylic acid
3-Chloro-4-fluorophenyl isocyanate C₇H₃ClFNO 171.55 50529-33-4 3-chloro-4-fluorophenyl, isocyanate group
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid C₁₁H₁₃NO₂ 191.23 Not provided Phenyl, pyrrolidine-3-carboxylic acid (lacks sulfonyl and halogens)
Key Observations:
  • Substituent Positioning : The target compound’s 3-chloro-4-fluorophenyl group differs from the 2-chloro-4-fluoro isomer in the cyclohexane analog . Electronic effects (e.g., resonance and inductive forces) may vary, influencing reactivity and binding interactions.
  • Sulfonyl vs. The latter requires cold storage (0–6°C) due to instability, whereas sulfonamides are generally more stable.
  • Ring Systems : Replacing pyrrolidine with cyclohexane (as in the cyclohexanecarboxylic acid analog ) increases hydrophobicity and alters conformational flexibility, which could impact bioavailability.

Physicochemical and Pharmacological Implications

  • Acidity : The carboxylic acid group (pKa ~2–3) in the target compound and its analogs contributes to pH-dependent solubility. Electron-withdrawing substituents (Cl, F, sulfonyl) may further lower the pKa of the carboxylic acid, enhancing ionization in physiological environments.
  • Metabolic Stability : The sulfonyl group in the target compound likely improves resistance to enzymatic degradation compared to esters or amides in other analogs (e.g., compounds in ).

Biological Activity

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H11ClFNO2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which may contribute to its pharmacological effects.

Inhibition of Enzymatic Activity

Research indicates that the compound may act as an inhibitor of specific enzymes related to inflammatory processes and cancer progression. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Biological Activity Data

Activity IC50 Value (μM) Reference
COX-1 Inhibition10
COX-2 Inhibition5
Anti-cancer activity (cell line)15

Case Study 1: Anti-inflammatory Effects

In a study published in 2023, researchers evaluated the anti-inflammatory properties of this compound in a murine model. The compound demonstrated significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the stereochemical configuration of (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the absolute configuration. Validate results using ORTEP-3 for graphical representation of thermal ellipsoids .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases optimized for sulfonamide derivatives. Validate enantiopurity by comparing retention times with racemic mixtures.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and Nuclear Overhauser Effect (NOE) interactions to confirm stereochemical assignments in solution .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology :

  • Sulfonylation : React pyrrolidine-2-carboxylic acid derivatives with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor progress via TLC (silica gel, ethyl acetate/hexanes) .
  • Chiral resolution : If racemic, use enzymatic resolution (e.g., lipases) or diastereomeric salt formation with chiral amines (e.g., L-proline derivatives) .
  • Key parameters : Optimize temperature (0–25°C), solvent (DMF or dichloromethane), and stoichiometry to minimize epimerization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate 1^1H/13^13C NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to validate stereochemistry in solution .
  • Molecular dynamics (MD) : Simulate conformational flexibility in solvents (e.g., DMSO) to explain deviations in NOE vs. crystal packing effects .
  • Software tools : Cross-validate results using programs like Mercury (Cambridge Crystallographic Database) for packing analysis and Spartan for molecular modeling .

Q. What strategies are effective in optimizing enantioselective synthesis of the (2S)-configured pyrrolidine core?

  • Methodology :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL-phosphates) in Pd-catalyzed sulfonylation to enhance enantiomeric excess (ee > 95%) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., Candida antarctica lipase) to racemize intermediates and drive equilibrium toward the desired enantiomer .
  • Process monitoring : Track ee via chiral GC-MS or circular dichroism (CD) spectroscopy. Adjust reaction time/temperature to suppress racemization .

Q. How does the sulfonyl group influence the compound’s stability under acidic or basic conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation products via LC-MS and identify hydrolyzed intermediates (e.g., free pyrrolidine or sulfonic acid derivatives) .
  • Kinetic analysis : Calculate rate constants (kobsk_{\text{obs}}) under varying pH using UV-Vis spectroscopy. Correlate stability with electronic effects of the 3-chloro-4-fluoro substituent .

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